N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Description
N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isopropylthio group at the 5-position and a phenylacetamide moiety at the 2-position.
For the target compound, the isopropylthio group likely replaces the mercapto group through alkylation or thiol-disulfide exchange.
Properties
Molecular Formula |
C13H15N3OS2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-phenyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H15N3OS2/c1-9(2)18-13-16-15-12(19-13)14-11(17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15,17) |
InChI Key |
QQKCEIBAHIYTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Isopropylsulfanyl Group: The isopropylsulfanyl group can be introduced via nucleophilic substitution reactions using isopropylthiol and suitable leaving groups.
Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the thiadiazole derivative with phenylacetyl chloride or phenylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, substituted amides
Scientific Research Applications
N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(isopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in microbial cell wall synthesis, leading to cell lysis and death.
Pathways Involved: It may inhibit key signaling pathways involved in inflammation and cancer cell proliferation, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The compound’s structural analogs (Table 1) exhibit variations in thio-substituents and phenoxy/phenylacetamide groups, which influence physical properties:
Table 1: Physical Properties of Selected 1,3,4-Thiadiazole Derivatives
*Hypothetical data inferred from analogs.
†Predicted based on trends: Bulky substituents (e.g., benzylthio in 5h) correlate with lower melting points compared to smaller groups (methylthio in 5f). The isopropylthio group may yield intermediate values.
Key Observations :
- Yield : Benzylthio derivatives (e.g., 5h, 88%) often exhibit higher yields than methylthio (5f, 79%) or ethylthio (5g, 78%) analogs, likely due to improved crystallization . The target compound’s yield may depend on the reactivity of the isopropylthio group.
- Melting Points : Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e) reduce melting points, while rigid aromatic systems (e.g., benzimidazole in 4d ) increase them.
Antibacterial and Antifungal Activity
- Benzimidazole hybrids (e.g., 4d) show activity against Staphylococcus aureus due to the benzimidazole-thiadiazole synergy .
- The isopropylthio group may offer greater metabolic stability than methylthio analogs, prolonging antibacterial effects .
Plant Growth Regulation and Herbicidal Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
